Fmoc-Glu(OtBu)-OPfp

Catalog No.
S762488
CAS No.
86061-04-3
M.F
C30H26F5NO6
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OtBu)-OPfp

CAS Number

86061-04-3

Product Name

Fmoc-Glu(OtBu)-OPfp

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate

Molecular Formula

C30H26F5NO6

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Glu(OtBu)-OPfp;86061-04-3;Fmoc-L-glutamicacid5-tert-butyl1-(pentafluorophenyl)ester;5-tert-Butyl1-PentafluorophenylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate;47462_ALDRICH;SCHEMBL17322761;47462_FLUKA;MolPort-003-934-120;CF-799;ZINC71788068;AKOS015902755;AK163530;TR-035442;B3318;FT-0629876;ST24047271;I14-19907;N-Fmoc-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-glutamicacid1-(pentafluorophenyl)5-tert-butylester;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamicAcid5-tert-Butyl1-PentafluorophenylEster;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-gammat-butylesterpentafluorphenylester

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Structure and Properties

Fmoc-Glu(OtBu)-OPfp consists of three key components:

  • Fmoc protecting group: This group (Fluorenylmethoxycarbonyl) safeguards the alpha-amino group of glutamic acid, ensuring it remains unreactive during peptide chain assembly.
  • Glu(OtBu): This represents the glutamic acid residue with a tert-butyl (OtBu) protecting group on its side chain carboxylic acid. This protection prevents unwanted side reactions during synthesis.
  • OPfp: This denotes the pentafluorophenyl ester leaving group, which facilitates the coupling reaction between Fmoc-Glu(OtBu)-OPfp and the growing peptide chain.

Applications in Peptide Synthesis

Fmoc-Glu(OtBu)-OPfp is a versatile building block for incorporating glutamic acid into peptides due to several advantages:

  • Stability: The Fmoc and OtBu protecting groups are stable under various reaction conditions commonly used in SPPS.
  • Reactivity: The pentafluorophenyl ester leaving group ensures efficient coupling with the growing peptide chain.
  • Purity: Fmoc-Glu(OtBu)-OPfp is commercially available in high purity grades, minimizing the risk of impurities affecting peptide quality.

Research Applications

Fmoc-Glu(OtBu)-OPfp finds applications in the synthesis of various peptides for research purposes, including:

  • Biologically active peptides: Studying the function of naturally occurring peptides or developing novel peptides with therapeutic potential.
  • Enzyme substrates: Investigating enzyme activity and mechanisms by creating peptides that serve as substrates for specific enzymes.
  • Antibody epitopes: Synthesizing peptide fragments that mimic specific regions of proteins to understand antibody-antigen interactions.

Fmoc-Glu(OtBu)-OPfp, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-glutamic acid 5-tert-butyl ester, is a derivative of L-glutamic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino and carboxy groups during various

, including:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further coupling reactions.
  • Coupling Reactions: The activated carboxylic acid moiety can react with amines or alcohols to form peptide bonds or esters, respectively.
  • Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid .

While Fmoc-Glu(OtBu)-OPfp itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. For instance, peptides containing L-glutamic acid are known to play roles in neurotransmission and cellular signaling. Additionally, compounds similar to Fmoc-Glu(OtBu)-OPfp have been studied for their potential as radiopharmaceuticals, particularly in targeting bone tissues .

The synthesis of Fmoc-Glu(OtBu)-OPfp typically involves several key steps:

  • Formation of Glutamic Acid Derivative: L-glutamic acid is reacted with tert-butyl acetate under acidic conditions to yield the tert-butyl ester of glutamic acid (Glu(OtBu)).
  • Protection with Fmoc Group: The Glu(OtBu) is then treated with Fmoc-OSu (Fmoc-activated succinimide) to introduce the Fmoc protecting group.
  • Purification: The product is purified through extraction and crystallization methods to obtain Fmoc-Glu(OtBu)-OPfp in high purity .

Fmoc-Glu(OtBu)-OPfp is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides through solid-phase peptide synthesis or solution-phase methods.
  • Chemical Biology: In studies involving protein engineering and modification.
  • Pharmaceutical Development: As a precursor for compounds with potential therapeutic applications, particularly those targeting neurological disorders .

Interaction studies involving Fmoc-Glu(OtBu)-OPfp often focus on its role in peptide interactions with biological targets. Research has shown that peptides synthesized using this compound can interact with receptors or enzymes, influencing biological pathways. Additionally, studies on similar compounds have explored their binding affinities and mechanisms of action in various biological systems .

Fmoc-Glu(OtBu)-OPfp shares structural similarities with several other compounds that also contain the Fmoc protecting group and variations of glutamic acid derivatives. Here are some comparable compounds:

Compound NameCAS NumberKey Differences
Fmoc-L-Glutamic Acid 5-tert-butyl Ester71989-18-9Basic structure; lacks additional functional groups
Fmoc-L-Glutamic Acid14220-97-0No tert-butyl ester; simpler structure
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic Acid204251-24-1Similar Fmoc protection but different esterification
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic Acid159751-46-9Longer carbon chain; different functional groups

These compounds demonstrate variations in their side chains and functional groups while maintaining the core characteristics of glutamic acid derivatives protected by the Fmoc group. The presence of the tert-butyl group in Fmoc-Glu(OtBu)-OPfp contributes to its unique stability and solubility properties compared to its analogs .

XLogP3

6.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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